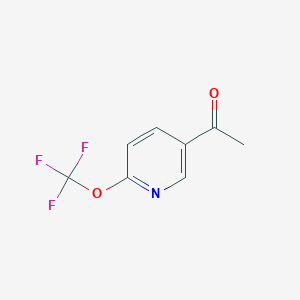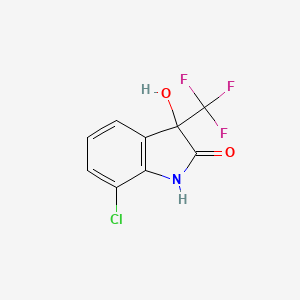
7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one is a compound belonging to the class of indolin-2-ones, which are known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 7th position, a hydroxy group at the 3rd position, and a trifluoromethyl group at the 3rd position of the indolin-2-one scaffold. The incorporation of these functional groups enhances the compound’s chemical stability and biological activity, making it a valuable target for drug design and synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the alkylation of isatin with alkyl bromide using sodium hydride as a base in dimethylformamide (DMF) solvent. This step results in the formation of N-substituted isatins. Subsequently, a trifluoromethyl group is introduced at the C(3) position of the ketone using tetrabutylammonium fluoride (TBAF) as a catalyst in tetrahydrofuran (THF) solvent at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3rd position can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the indolin-2-one scaffold can be reduced to form corresponding alcohols.
Substitution: The chloro group at the 7th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxo-7-chloro-3-(trifluoromethyl)indolin-2-one.
Reduction: Formation of 3-hydroxy-7-chloro-3-(trifluoromethyl)indolin-2-ol.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Industry: The compound’s stability and biological activity make it suitable for use in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with nuclear xenobiotic receptor CAR, PIM1 kinase, and CDK2 kinase.
Pathways Involved: By binding to these targets, the compound can modulate various cellular processes, including cell cycle regulation and apoptosis, leading to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Lacks the chloro group at the 7th position.
7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one: Contains a bromo group instead of a chloro group at the 7th position.
3-Hydroxy-3-(trifluoromethyl)indolin-2-one derivatives: Various derivatives with different substituents at the 3rd position.
Uniqueness: The presence of the chloro group at the 7th position in 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one enhances its chemical stability and biological activity compared to similar compounds. This unique structural feature contributes to its potential as a lead compound for drug development .
Eigenschaften
Molekularformel |
C9H5ClF3NO2 |
|---|---|
Molekulargewicht |
251.59 g/mol |
IUPAC-Name |
7-chloro-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C9H5ClF3NO2/c10-5-3-1-2-4-6(5)14-7(15)8(4,16)9(11,12)13/h1-3,16H,(H,14,15) |
InChI-Schlüssel |
RQHPQKDWWMUKKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


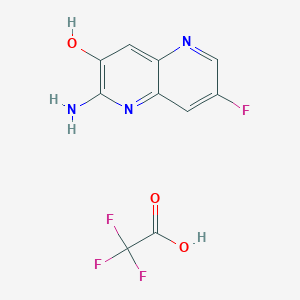
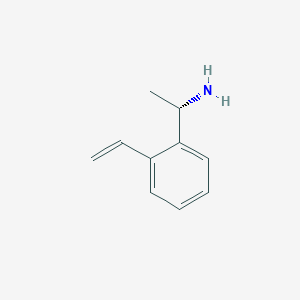
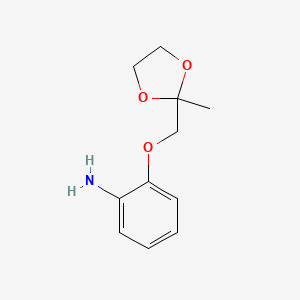
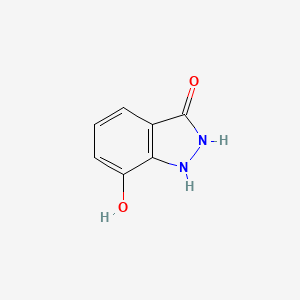
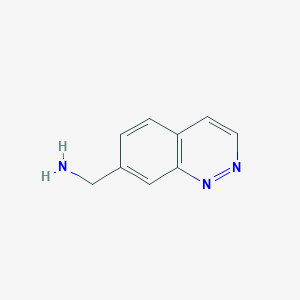


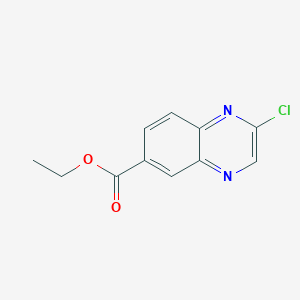
![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
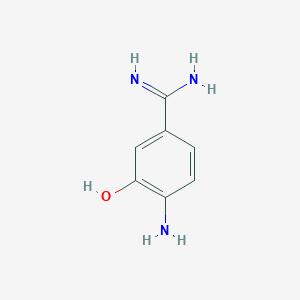
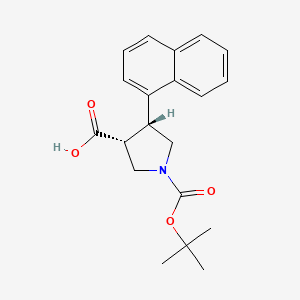
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)

